Cas no 2111312-22-0 (2-methyl-2-(1,3-thiazol-4-yl)propanenitrile)
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile
- 2111312-22-0
- EN300-1780771
-
- Inchi: 1S/C7H8N2S/c1-7(2,4-8)6-3-10-5-9-6/h3,5H,1-2H3
- InChI Key: XOPJSBVHCTWUCT-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C(C#N)(C)C
Computed Properties
- Exact Mass: 152.04081944g/mol
- Monoisotopic Mass: 152.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 64.9Ų
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780771-0.05g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1780771-0.1g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1780771-0.25g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1780771-0.5g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1780771-1.0g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1780771-2.5g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1780771-5.0g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1780771-10.0g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1780771-1g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1780771-5g |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile |
2111312-22-0 | 5g |
$3147.0 | 2023-09-20 |
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile
Introduction to 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile (CAS No. 2111312-22-0)
2-methyl-2-(1,3-thiazol-4-yl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2111312-22-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic nitrile derivative features a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility. The compound’s molecular structure integrates a thiazole moiety, a well-documented scaffold in medicinal chemistry, with an aliphatic nitrile group and a methyl substituent, which together contribute to its distinct chemical properties and reactivity.
The thiazole ring in 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile is a cornerstone of its pharmacological relevance. Thiazole derivatives are widely recognized for their role in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of the 1,3-thiazol-4-yl substituent at the 2-position of the molecule enhances its interaction with biological targets, making it a promising candidate for further pharmacological exploration. Recent studies have highlighted the importance of thiazole-based compounds in modulating enzyme activities and cellular pathways, which aligns with the growing interest in 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile as a lead compound for drug discovery.
The nitrile group (-CN) in the molecular structure of 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile introduces another layer of reactivity that is exploited in synthetic chemistry. Nitriles are versatile functional groups that can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, making them valuable intermediates in the synthesis of more complex molecules. This adaptability has positioned CAS No. 2111312-22-0 as a building block for constructing novel pharmacophores and exploring new chemical entities (NCEs). The combination of the thiazole ring and the nitrile group creates a multifaceted compound that can be tailored for specific biological applications through further derivatization.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive molecules like 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile. Computational methods have been employed to predict the binding affinity of this compound to various protein targets, providing insights into its potential therapeutic effects. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer progression. These findings underscore the importance of CAS No. 2111312-22-0 in the development of targeted therapies.
The synthetic pathways leading to 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile are also noteworthy. The introduction of the thiazole ring typically involves condensation reactions between thioamides or thioureas with α-halo ketones or aldehydes. The subsequent formation of the nitrile group can be achieved through cyanation reactions or the hydrolysis of cyanide salts. These synthetic strategies highlight the compound’s accessibility and its suitability for large-scale production, which is crucial for preclinical and clinical studies.
The biological evaluation of CAS No. 2111312-22-0 has revealed several intriguing properties. In vitro assays have demonstrated that certain derivatives exhibit moderate to strong activity against bacterial strains resistant to conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health challenge. Additionally, preliminary studies suggest that modifications to the molecular structure can enhance potency and selectivity, opening avenues for optimizing therapeutic efficacy.
The role of thiazole derivatives in drug development extends beyond antimicrobial applications. They have been explored as potential treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions. The structural features of 2-methyl-2-(1,3-thiazol-4-yl)propanenitrile, particularly the thiazole ring and the nitrile group, make it a versatile scaffold for designing molecules that can interact with complex biological systems. This versatility has spurred interest among medicinal chemists seeking innovative approaches to address unmet medical needs.
Recent research has also focused on understanding the mechanism of action (MoA) of thiazole-based compounds like CAS No. 2111312-22-0 at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate how these compounds bind to their targets and modulate biological processes. Such structural insights are critical for rational drug design and for predicting off-target effects that could influence safety profiles.
The future prospects for 2-methyl-2-(1,3-thiazol-4-y l)propanenitrile are promising, with ongoing research aimed at expanding its therapeutic applications and optimizing its pharmacokinetic properties. Innovations in synthetic methodologies may further enhance access to this compound and its derivatives, facilitating their translation into clinical use. Collaborative efforts between academia and industry are essential to accelerate these developments and bring novel therapeutics based on this promising scaffold to fruition.
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